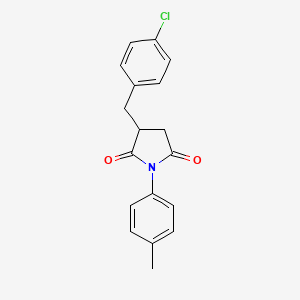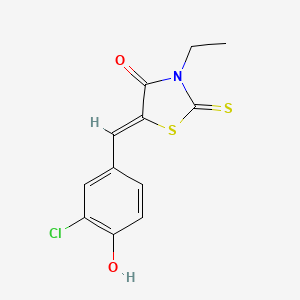
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CDMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrrolidinediones, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the most promising applications of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its use as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and depression.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves its binding to the active site of MAO-B, where it forms a reversible complex with the enzyme. This complex prevents the oxidation of neurotransmitters by MAO-B, leading to an increase in their levels in the brain. This increase in neurotransmitter levels has been shown to have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in various experimental models. In addition to its MAO-B inhibitory activity, 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its high potency as an MAO-B inhibitor, which allows for the use of lower concentrations in experimental studies. However, 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is also known to be relatively unstable in solution, which can make it difficult to work with in some experimental settings. Additionally, the high lipophilicity of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can make it difficult to deliver to specific target tissues in vivo.
Orientations Futures
There are several potential future directions for the study of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more stable analogues of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione that retain its potent MAO-B inhibitory activity. Another potential direction is the investigation of the effects of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione on other biochemical pathways involved in neurological disorders, such as the regulation of neuroinflammation. Finally, the potential use of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione as a therapeutic agent in the treatment of neurological disorders such as Parkinson's disease and depression warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This reaction results in the formation of the intermediate product, which is then cyclized with maleic anhydride to yield 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12-2-8-16(9-3-12)20-17(21)11-14(18(20)22)10-13-4-6-15(19)7-5-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLNIWNLLGHNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Chloro-benzyl)-1-p-tolyl-pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)


![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)